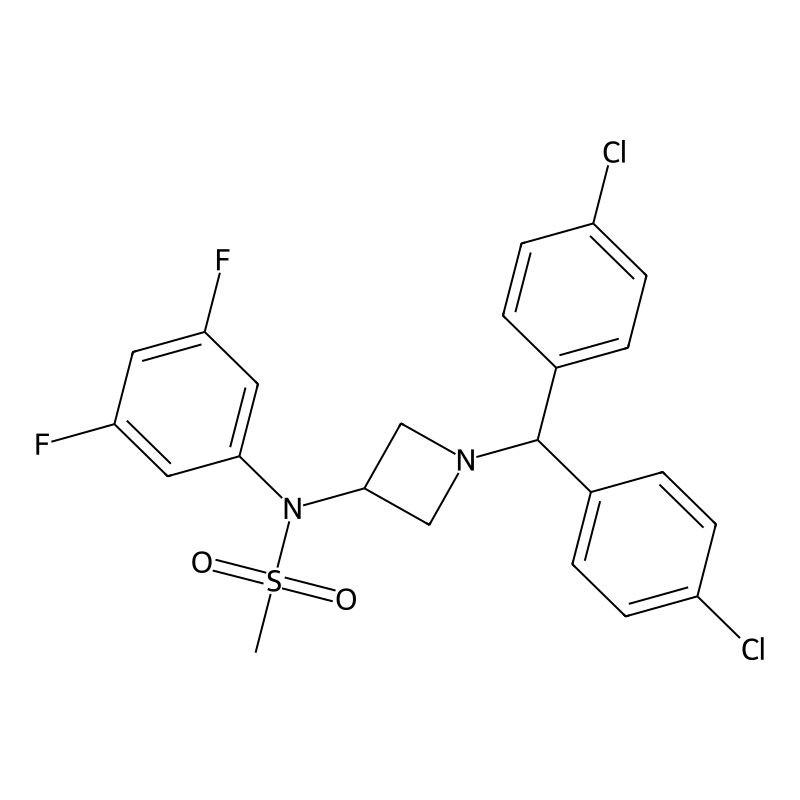

Drinabant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Drinabant (CAS: 358970-97-5), also known as AVE-1625, is a highly potent, orally active, and selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist. Originally developed to overcome the limitations of first-generation CB1 ligands, Drinabant is distinguished by its sub-nanomolar binding affinity, exceptional CB1/CB2 selectivity, and an extended pharmacokinetic half-life . For procurement professionals and principal investigators, selecting Drinabant provides a structurally distinct 1,5-diarylpyrazole alternative that facilitates ultra-low-dose formulations, ensuring stable receptor occupancy in chronic in vivo models without the confounding vehicle toxicity or off-target immunomodulation frequently associated with less selective baseline standards .

Substituting Drinabant with the first-in-class benchmark Rimonabant (SR141716A) or crude generic CB1 inhibitors introduces significant risks to experimental reproducibility and formulation stability. Because cannabinoid antagonists are inherently lipophilic and challenging to solubilize in aqueous buffers, utilizing a less potent comparator requires higher active pharmaceutical ingredient (API) concentrations, which in turn demands higher volumes of organic solvents like DMSO or PEG. Furthermore, earlier-generation compounds exhibit shorter in vivo half-lives and narrower selectivity windows. Relying on these generic substitutes often necessitates multiple daily dosing regimens that induce animal stress, while simultaneously increasing the risk of off-target CB2 receptor activation, thereby confounding immunometabolic and behavioral data .

Sub-Nanomolar Binding Affinity Enhances Formulation Viability

Drinabant demonstrates a sub-nanomolar binding affinity for the CB1 receptor (Ki = 0.16–0.44 nM), significantly outperforming the first-generation standard Rimonabant (Ki = 1.8–5.6 nM) . This 4- to 10-fold increase in potency allows researchers to achieve complete receptor blockade at much lower systemic doses. Because both compounds are highly lipophilic and difficult to formulate in aqueous media, the ability to use drastically less API per dose directly minimizes the required concentration of harsh co-solvents, preserving physiological baselines in sensitive behavioral assays.

| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |

| Target Compound Data | 0.16 - 0.44 nM |

| Comparator Or Baseline | Rimonabant (1.8 - 5.6 nM) |

| Quantified Difference | ~4 to 10-fold higher potency for Drinabant |

| Conditions | In vitro radioligand binding assays (CHO cells expressing human CB1) |

Higher potency reduces the required API mass per dose, critically mitigating solubility bottlenecks and vehicle-induced toxicity in complex in vivo formulations.

Superior CB1/CB2 Selectivity for Clean Pharmacological Profiling

A major limitation of early CB1 antagonists is their residual affinity for the CB2 receptor, which is heavily expressed in peripheral immune cells and can confound metabolic data. Drinabant exhibits a >400-fold selectivity for CB1 over CB2 (ineffective at hCB2-R at standard concentrations). In contrast, Rimonabant offers a narrower ~285-fold selectivity margin (CB2 Ki ~514 nM) . By utilizing Drinabant, researchers ensure that observed phenotypic changes—particularly in models of neuroinflammation or metabolic syndrome—are strictly mediated by central and peripheral CB1 pathways, without triggering unintended CB2-driven immunomodulatory artifacts.

| Evidence Dimension | Receptor Selectivity Ratio (CB1 vs. CB2) |

| Target Compound Data | >400-fold selectivity for CB1 |

| Comparator Or Baseline | Rimonabant (~285-fold selectivity) |

| Quantified Difference | >40% improvement in selectivity margin |

| Conditions | Agonist-stimulated calcium signal inhibition / competitive binding assays |

Procuring a highly selective antagonist prevents costly experimental reruns caused by off-target immune system activation in metabolic and neurological studies.

Extended In Vivo Half-Life for Chronic Dosing Models

For longitudinal studies, maintaining stable plasma concentrations without subjecting animal models to repeated injection stress is paramount. Pharmacokinetic profiling of Drinabant reveals an exceptionally long half-life of approximately 22 hours in rat models[1]. This extended duration of action supports stable, once-daily dosing regimens that maintain consistent receptor occupancy. When compared to shorter-acting baseline CB1 modulators, Drinabant minimizes plasma concentration troughs and peaks, providing a more reliable pharmacokinetic foundation for chronic obesity, lipolysis, and cognitive deficit models.

| Evidence Dimension | Pharmacokinetic Half-Life (t1/2) |

| Target Compound Data | ~22 hours |

| Comparator Or Baseline | Standard short-acting CB1 modulators (<10 hours) |

| Quantified Difference | >2x extension in systemic half-life |

| Conditions | In vivo pharmacokinetic profiling in Wistar rats |

An extended half-life enables once-daily dosing, reducing labor costs, animal handling stress, and data variability in chronic in vivo workflows.

Direct Peripheral Metabolic Modulation (Lipolysis Induction)

Beyond central appetite suppression, Drinabant is uniquely validated for its direct peripheral metabolic effects. In Wistar rat models, administration of Drinabant persistently increases lipolysis in fat tissues and drives long-lasting fat oxidation, independent of reduced caloric intake[1]. While Rimonabant also exhibits some peripheral effects, Drinabant's specific capacity to trigger an immediate increase in total energy expenditure and sustained lipid oxidation makes it the superior tool compound for researchers aiming to decouple the central nervous system effects of CB1 blockade from its peripheral metabolic benefits .

| Evidence Dimension | Peripheral Lipid Oxidation and Lipolysis |

| Target Compound Data | Persistently increased independent of food intake |

| Comparator Or Baseline | Caloric-restriction-only baseline |

| Quantified Difference | Significant baseline elevation in fat oxidation |

| Conditions | Indirect calorimetry and metabolic blood/tissue profiling in fed Wistar rats |

Provides a validated mechanism to study peripheral metabolic syndrome therapies without the confounding variable of central appetite suppression.

Chronic Metabolic Syndrome and Obesity Modeling

Due to its ~22-hour half-life and potent peripheral lipolysis induction, Drinabant is the optimal choice for long-term metabolic studies. It allows researchers to utilize once-daily dosing to evaluate fat oxidation and energy expenditure independently of caloric intake, providing cleaner data than shorter-acting analogs[1].

Attenuation of Antipsychotic-Induced Weight Gain

Drinabant is highly effective as a co-treatment in psychiatric pharmacology models. It successfully attenuates olanzapine-induced weight gain and food intake in rodents without altering baseline energy expenditure or motility, making it a critical tool for developing adjunct therapies for schizophrenia .

Cognitive Deficit and Working Memory Assays

Leveraging its sub-nanomolar potency, Drinabant improves cognitive function and working memory in rodent models at ultra-low doses (1–3 mg/kg). This low-dose requirement minimizes the need for high-concentration organic vehicle formulations, preserving the integrity of sensitive behavioral assays .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Bertalovitz AC, Ahn KH, Kendall DA. Ligand Binding Sensitivity of the Extracellular Loop Two of the Cannabinoid Receptor 1. Drug Dev Res. 2010 Nov 1;71(7):404-411. PubMed PMID: 21170298; PubMed Central PMCID: PMC3003262.

3: Liebig M, Gossel M, Pratt J, Black M, Haschke G, Elvert R, Juretschke HP, Neumann-Haefelin C, Kramer W, Herling AW. Profiling of energy metabolism in olanzapine-induced weight gain in rats and its prevention by the CB1-antagonist AVE1625. Obesity (Silver Spring). 2010 Oct;18(10):1952-8. doi: 10.1038/oby.2010.17. Epub 2010 Feb 18. PubMed PMID: 20168311.

4: Janero DR, Makriyannis A. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. Expert Opin Emerg Drugs. 2009 Mar;14(1):43-65. doi: 10.1517/14728210902736568 . Review. PubMed PMID: 19249987.

5: Zuurman L, Roy C, Schoemaker RC, Amatsaleh A, Guimaeres L, Pinquier JL, Cohen AF, van Gerven JM. Inhibition of THC-induced effects on the central nervous system and heart rate by a novel CB1 receptor antagonist AVE1625. J Psychopharmacol. 2010 Mar;24(3):363-71. doi: 10.1177/0269881108096509. Epub 2008 Sep 18. PubMed PMID: 18801827.

6: Herling AW, Gossel M, Haschke G, Stengelin S, Kuhlmann J, Müller G, Schmoll D, Kramer W. CB1 receptor antagonist AVE1625 affects primarily metabolic parameters independently of reduced food intake in Wistar rats. Am J Physiol Endocrinol Metab. 2007 Sep;293(3):E826-32. Epub 2007 Jun 26. PubMed PMID: 17595216.

Explore Compound Types